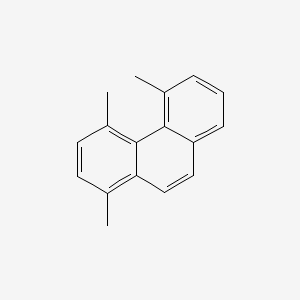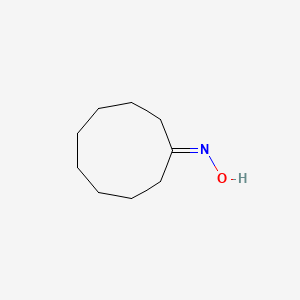
1,4,5-Trimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆ and a molecular weight of 220.3089 g/mol It is a derivative of phenanthrene, characterized by the presence of three methyl groups at the 1, 4, and 5 positions on the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the aromatic rings to form partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under mild pressure and temperature.
Substitution: HNO₃ for nitration, H₂SO₄ for sulfonation under controlled temperatures.
Major Products Formed
Oxidation: Formation of trimethylquinones.
Reduction: Formation of trimethylhydrophenanthrenes.
Substitution: Formation of nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4,5-Trimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
2,3,5-Trimethylphenanthrene: Another isomer with methyl groups at different positions.
Anthracene: A structurally similar PA
Propiedades
Número CAS |
66271-47-4 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1,4,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-7-8-13(3)17-15(11)10-9-14-6-4-5-12(2)16(14)17/h4-10H,1-3H3 |
Clave InChI |
ZPVMMYYWEOIYFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=C(C=CC(=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)




![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

